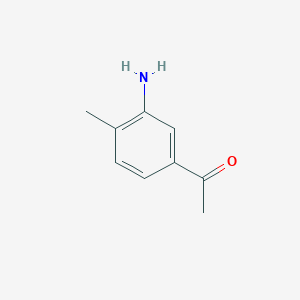

1-(3-Amino-4-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 380875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQYTLIHRDCHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321763 | |

| Record name | 1-(3-amino-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17071-24-8 | |

| Record name | 17071-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-amino-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-established three-step synthesis pathway for 1-(3-Amino-4-methylphenyl)ethanone, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the Friedel-Crafts acylation of toluene, followed by a regioselective nitration, and concludes with the reduction of the nitro group to the desired primary amine. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its successful replication and optimization.

I. Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step process starting from toluene. The pathway is designed to control regioselectivity and achieve high yields.

Caption: Three-step synthesis of this compound.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions, yields, and physical properties of the products.

Table 1: Step 1 - Friedel-Crafts Acylation of Toluene

| Parameter | Value |

| Reactants | Toluene, Acetyl Chloride, Aluminum Chloride |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Product | 4-Methylacetophenone |

| Yield | 85-95% |

| Appearance | Colorless liquid |

| Boiling Point | 226 °C |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

Table 2: Step 2 - Nitration of 4-Methylacetophenone

| Parameter | Value |

| Reactants | 4-Methylacetophenone, Nitric Acid, Sulfuric Acid |

| Temperature | -5 to 0 °C |

| Reaction Time | 30-60 minutes |

| Product | 3-Nitro-4-methylacetophenone |

| Yield | 55-65% |

| Appearance | Yellow solid |

| Melting Point | 76-78 °C |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

Table 3: Step 3 - Reduction of 3-Nitro-4-methylacetophenone

| Parameter | Value |

| Reactants | 3-Nitro-4-methylacetophenone, Tin (granulated), Hydrochloric Acid |

| Reaction Time | 1.5-2 hours |

| Product | This compound |

| Yield | ~70% |

| Appearance | Solid |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

III. Experimental Protocols

Step 1: Synthesis of 4-Methylacetophenone (Friedel-Crafts Acylation)

This procedure details the acylation of toluene to form 4-methylacetophenone, with reaction conditions optimized to favor the para-isomer.[1][2]

Materials:

-

Toluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

-

In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature between 0-5 °C. The mixture should become homogeneous and may turn bright yellow.

-

Prepare a solution of toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude 4-methylacetophenone by vacuum distillation.

Step 2: Synthesis of 3-Nitro-4-methylacetophenone (Nitration)

This protocol is adapted from the nitration of acetophenone and is expected to yield the desired 3-nitro-4-methylacetophenone.[3]

Materials:

-

4-Methylacetophenone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice-salt bath

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Beaker

-

Buchner funnel and filter paper

-

Ethanol, ice-cold

Procedure:

-

In a flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, cool concentrated sulfuric acid to below 0 °C in an ice-salt bath.

-

Slowly add 4-methylacetophenone (1.0 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.3 equivalents) to concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cooled nitrating mixture dropwise to the 4-methylacetophenone solution at a rate that maintains the reaction temperature at or below 0 °C. This addition should take approximately 45 minutes.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.

-

Once all the ice has melted, collect the solid product by suction filtration using a Buchner funnel.

-

Wash the solid with cold water to remove residual acid, followed by a small amount of ice-cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-nitro-4-methylacetophenone.

Step 3: Synthesis of this compound (Reduction)

This procedure details the reduction of the nitro group to an amine using tin and hydrochloric acid, a classic and effective method.[4]

Materials:

-

3-Nitro-4-methylacetophenone

-

Tin (Sn), granulated

-

Concentrated hydrochloric acid (HCl)

-

40% Sodium hydroxide solution (NaOH)

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Ice bath

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-4-methylacetophenone (1.0 equivalent) and granulated tin (2.6 equivalents).

-

Add a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 90 minutes.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Cool the filtrate in an ice bath and slowly add 40% sodium hydroxide solution with stirring until the solution is alkaline, which will precipitate the product.

-

Collect the precipitate by suction filtration and wash it with cold water.

-

Recrystallize the crude product from water with the addition of activated carbon to obtain pure this compound.

IV. Mandatory Visualization

The following diagram illustrates the experimental workflow for the complete synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(3-Amino-4-methylphenyl)ethanone. This document is intended to serve as a foundational resource, consolidating available data and outlining standard experimental methodologies for its characterization.

Chemical Identity and Structure

This compound, also known as 3'-Amino-4'-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₁₁NO. Its structure features an ethanone (acetyl) group and an amino group attached to a toluene ring.

Molecular Structure:

Physicochemical Data Summary

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed and experimental data for the compound and its isomers, which can provide valuable context for experimental design.

| Property | Value for this compound | Value for Isomer: 1-(4-Amino-3-methylphenyl)ethanone[1] | Value for Isomer: 1-(3-Aminophenyl)ethanone[2][3] |

| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₈H₉NO |

| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 135.17 g/mol |

| CAS Number | 17071-24-8[4][5] | 43230-11-1[1] | 99-03-6[2][3] |

| Physical Form | Solid[4] | Not specified | Crystalline powder[6] |

| Melting Point | Not specified | Not specified | 99 °C[2] |

| Boiling Point | Not specified | Not specified | 290 °C[2] |

| Solubility | Not specified | Slightly soluble in water; Soluble in ethanol and chloroform[7] | Soluble in ethanol[6] |

| logP (predicted) | 0.5 (XlogP)[8] | 0.9 (XlogP3)[1] | 0.83 |

| SMILES String | O=C(C)C1=CC(N)=C(C)C=C1[4] | CC1=C(C=CC(=C1)C(=O)C)N[1] | CC(=O)c1cccc(N)c1[2] |

| InChI Key | MCQYTLIHRDCHHT-UHFFFAOYSA-N[4][8] | NGOTZSLPEOKQGQ-UHFFFAOYSA-N[1] | CKQHAYFOPRIUOM-UHFFFAOYSA-N[2] |

Note: Some commercial sources associate CAS number 17071-24-8 with an incorrect empirical formula (C9H13BO3) and molecular weight (180.01)[4][5]. The data presented here corresponds to the correct chemical structure.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Solubility provides insights into the polarity of a molecule and is crucial for formulation and biological studies.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and hexane.

-

Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution (a clear, homogenous solution with no visible particles).

-

If the compound dissolves, continue adding the solute in known quantities until saturation is reached to determine an approximate solubility (e.g., in mg/mL).

-

-

pH-Dependent Solubility: Given the presence of an amino group, solubility in aqueous acidic solutions (e.g., 5% HCl) should be tested, as protonation of the amine is expected to form a more soluble salt.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample peaks.

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts (δ), integration values (for ¹H), and coupling constants (J) are analyzed to confirm the arrangement of protons and carbons in the molecule.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: The resulting spectrum is analyzed for absorption bands corresponding to specific functional groups, such as N-H stretches (amine), C=O stretch (ketone), and C-H stretches (aromatic and methyl groups).

3.3.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization and Analysis: The sample is introduced into the mass spectrometer. An ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is commonly used for small molecules. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak [M+H]⁺ or [M]⁺, which confirms the molecular weight of the compound.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

References

- 1. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-aminoacetophenone [stenutz.eu]

- 3. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

1-(3-Amino-4-methylphenyl)ethanone CAS number 39433-39-1

CAS Number: 39433-39-1 (Note: See Section 1.1 for clarification on CAS Number assignment)

Introduction

1-(3-Amino-4-methylphenyl)ethanone, also known as 3'-amino-4'-methylacetophenone, is an aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an acetyl group, a primary amine, and a methyl group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological significance for researchers, scientists, and drug development professionals.

Clarification on CAS Number

There is a notable discrepancy in the assignment of the CAS Registry Number for this compound in various chemical databases and supplier catalogs. While the CAS number 39433-39-1 is the subject of this guide, it is important to note that the CAS number 17071-24-8 is more consistently associated with this specific chemical structure by major suppliers such as Sigma-Aldrich.[1] The structural isomer, 1-(4-Amino-3-methylphenyl)ethanone, is assigned the CAS number 43230-11-1.[2] Researchers are advised to verify the identity of the compound and its associated CAS number from their supplier.

Physicochemical Properties

A summary of the available and computed physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | Solid (form) | [1] |

| SMILES String | O=C(C)C1=CC(N)=C(C)C=C1 | [1] |

| InChI | 1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | [1] |

| InChI Key | MCQYTLIHRDCHHT-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Experimental Protocols

Synthesis via Friedel-Crafts Acylation of 2-Methylaniline (o-Toluidine)

The Friedel-Crafts acylation is a classic method for forming aryl ketones.[3][4] However, the amino group of the starting material, 2-methylaniline, is a strong activating group and can coordinate with the Lewis acid catalyst, complicating the reaction. Therefore, the amino group must first be protected, for example, by acetylation to form an amide.

Workflow for Synthesis via Friedel-Crafts Acylation:

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Exemplary Protocol (Adapted from general Friedel-Crafts procedures): [5][6][7]

-

Protection of the Amino Group: To a stirred solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product, N-(2-methylphenyl)acetamide.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C and slowly add acetyl chloride. Then, add the protected aniline derivative from the previous step dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to proceed at room temperature until the starting material is consumed.

-

Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will both quench the reaction and hydrolyze the amide protecting group. Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product, this compound, with an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis via Reduction of 3-Nitro-4-methylacetophenone

This is often a more reliable method for the synthesis of amino-substituted acetophenones. The starting material, 3-nitro-4-methylacetophenone, can be synthesized by the nitration of 4-methylacetophenone.

Workflow for Synthesis via Nitro Reduction:

Caption: Synthetic workflow for this compound via nitro reduction.

Exemplary Protocol (Adapted from general nitro reduction procedures): [8][9][10][11]

-

Nitration of 4-Methylacetophenone: Slowly add 4-methylacetophenone to a cooled (0-5 °C) mixture of concentrated nitric acid and sulfuric acid.[12] Maintain the temperature and stir until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto ice and filter the precipitated 3-nitro-4-methylacetophenone.

-

Reduction of the Nitro Group:

-

Using Sn/HCl: To a flask containing 3-nitro-4-methylacetophenone and granulated tin, slowly add concentrated hydrochloric acid.[10] The reaction is exothermic and may require cooling. Heat the mixture to reflux for several hours until the starting material is consumed. Cool the reaction, make it basic with NaOH solution, and extract the product with an organic solvent.

-

Using Catalytic Hydrogenation: Dissolve 3-nitro-4-methylacetophenone in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalyst such as palladium on carbon (Pd/C).[10] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the product.

-

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

Characterization Data

| Technique | Expected/Reported Data |

| ¹H NMR | Expected signals for aromatic protons, an acetyl methyl singlet, a methyl singlet, and a broad singlet for the amino protons. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A ¹H NMR spectrum for the isomeric 3'-Aminoacetophenone is available on PubChem.[13] |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons (with and without attached protons), and two methyl carbons. A complete ¹H and ¹³C NMR data assignment for some naphthopyranones is available, which could serve as a reference for similar aromatic systems.[14] |

| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring. The NIST WebBook has an IR spectrum for 4-methylacetophenone.[15] |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight (149.19 g/mol ). The NIST WebBook has a mass spectrum for 4-methylacetophenone.[8][16] |

Biological and Pharmacological Significance

There is limited specific biological data available for this compound. However, the aminoacetophenone scaffold is present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery.

-

Anticancer and Antimicrobial Activities: Aminoacetophenone derivatives have shown promising anticancer and antimicrobial activities.[17] For example, Schiff bases derived from 4-aminoacetophenone have been investigated for their anticancer potential against melanoma cells.[17] Other studies have reported the synthesis of heterocyclic compounds from 4-aminoacetophenone with significant antibacterial activity.[18]

-

Enzyme Inhibition: The aminoacetophenone structure is a key component of some enzyme inhibitors.[19]

-

Intermediate in Pharmaceutical Synthesis: This compound is considered a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[19] For instance, 1-(3-Amino-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of the leukotriene receptor antagonist, ranlukast.[20]

-

General Bioactivity of Acetophenones: Acetophenone derivatives, in general, are known to possess a wide range of pharmacological properties, including use in hypnotic-sedative agents, calcimimetics, and antifungal agents.[21]

Conceptual Workflow for Drug Discovery:

Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.

Safety Information

Based on available supplier data, this compound should be handled with care.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P264, P270, P301 + P312, P501 | [1] |

| Hazard Classification | Acute Toxicity 4, Oral | [1] |

| Storage Class | 11: Combustible Solids | [1] |

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and chemical industries. While there is a significant lack of specific data for this compound, particularly concerning its biological activity and detailed synthetic protocols, its structural similarity to other biologically active aminoacetophenones suggests it is a compound of interest for further research. This guide provides a foundation for researchers by outlining plausible synthetic routes, presenting available physicochemical data, and discussing potential areas of application based on related compounds. It is crucial for researchers to address the ambiguity of its CAS number and to perform thorough characterization of the synthesized or procured material.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 10. benchchem.com [benchchem.com]

- 11. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. is.muni.cz [is.muni.cz]

- 13. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. nbinno.com [nbinno.com]

- 21. mdpi.com [mdpi.com]

Structure Elucidation of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(3-Amino-4-methylphenyl)ethanone. The document details the key physicochemical properties and predicted spectroscopic data essential for the unambiguous identification and characterization of this compound. Methodologies for the key analytical techniques are also provided.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in further synthetic applications.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 39849-33-9 |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for the protons of this compound are presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl group (-COCH₃) | ~2.5 | Singlet (s) | 3H |

| Aromatic Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |

| Amino group (-NH₂) | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

| Aromatic H (position 5) | ~6.7 | Doublet (d) | 1H |

| Aromatic H (position 2) | ~7.1 | Singlet (s) | 1H |

| Aromatic H (position 6) | ~7.2 | Doublet (d) | 1H |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts (δ) in ppm for the carbon atoms of this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl group (-C OCH₃) | ~26 |

| Aromatic Methyl (-C H₃) | ~17 |

| Aromatic C-4 | ~125 |

| Aromatic C-5 | ~115 |

| Aromatic C-6 | ~130 |

| Aromatic C-1 | ~135 |

| Aromatic C-2 | ~118 |

| Aromatic C-3 | ~145 |

| Carbonyl Carbon (>C =O) | ~198 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | 1670 - 1690 |

| C=C Stretch (Aromatic) | 1550 - 1650 |

| C-N Stretch (Aromatic) | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following is expected:

| Parameter | Predicted Value (m/z) |

| Molecular Ion [M]⁺ | 149.0840 |

| Major Fragments | 134, 106, 77 |

The major expected fragmentation would be the loss of the methyl group from the acetyl moiety ([M-15]⁺) leading to a peak at m/z 134.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Introduce the sample into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, such as this compound.

A Technical Guide to the Spectral Analysis of 1-(3-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for the organic compound 1-(3-amino-4-methylphenyl)ethanone (also known as 3-amino-4-methylacetophenone). The molecular formula for this compound is C₉H₁₁NO, and its molecular weight is approximately 149.19 g/mol . It is typically a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as well as data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 | d | 1H | Aromatic H (ortho to acetyl) |

| ~7.5 | dd | 1H | Aromatic H (ortho to amino, meta to acetyl) |

| ~6.7 | d | 1H | Aromatic H (ortho to methyl, meta to acetyl) |

| ~3.9 | br s | 2H | -NH₂ |

| 2.55 | s | 3H | -C(O)CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~145 | Aromatic C-NH₂ |

| ~137 | Aromatic C-C(O) |

| ~131 | Aromatic CH |

| ~129 | Aromatic C-CH₃ |

| ~126 | Aromatic CH |

| ~118 | Aromatic CH |

| ~26 | -C(O)CH₃ |

| ~17 | Ar-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (ketone) |

| 1620 - 1580 | Medium-Strong | N-H bend and C=C aromatic ring stretch |

| 1500 - 1400 | Medium | C=C aromatic ring stretch |

| 900 - 675 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺ (Molecular ion) |

| 134 | High | [M - CH₃]⁺ |

| 106 | Medium | [M - CH₃CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The acquisition of spectral data for this compound would follow standard laboratory procedures for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR[1].

-

Select a suitable deuterated solvent that completely dissolves the sample, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[1].

-

Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication can aid dissolution[1].

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom of the tube[1].

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.

Data Acquisition:

-

The sample is placed in the NMR spectrometer's magnetic field.

-

For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

The acquired FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, well-mixed powder[2].

-

Place a portion of the powder into a pellet-forming die.

-

Apply high pressure using a hydraulic press to form a thin, transparent KBr disk[2].

-

Place the KBr disk in the sample holder of the FT-IR spectrometer for analysis.

Alternative Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride[3].

-

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr)[3].

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate[3].

-

Mount the plate in the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation and Introduction (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL[4].

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL[4].

-

The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules[5].

Data Acquisition:

-

The generated ions are accelerated into a mass analyzer[5].

-

The mass analyzer separates the ions based on their mass-to-charge ratio[5].

-

A detector records the abundance of each ion, generating a mass spectrum[5].

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using multiple spectroscopic techniques.

Caption: Workflow for spectroscopic analysis of an organic compound.

References

- 1. Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05608B [pubs.rsc.org]

- 2. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Ethanone, 1-(3-methylphenyl)- [webbook.nist.gov]

- 5. 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE(26586-55-0) 1H NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

The solubility of 1-(3-Amino-4-methylphenyl)ethanone is governed by its molecular structure, which features a polar amino group and a moderately polar ketone functional group attached to a largely nonpolar aromatic ring. This amphiphilic nature suggests a nuanced solubility across different organic solvents. The following table summarizes the expected qualitative solubility based on the principle of "like dissolves like" and data from structurally similar compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino and ketone groups can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar functional groups of the solute can interact favorably with the polar aprotic solvent. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can accommodate the moderate polarity of the compound. |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following gravimetric method is recommended. This protocol is designed to be robust and reproducible for a range of organic solvents.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Oven

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of solid this compound to a pre-weighed vial. ii. Record the total mass of the vial and solid. iii. Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial. iv. Securely cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). v. Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

b. Separation of Undissolved Solid: i. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. ii. Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to further facilitate the separation of the solid from the supernatant.

c. Determination of Solute Concentration: i. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a micropipette. ii. Transfer the supernatant to a pre-weighed, clean, and dry vial. iii. Record the mass of the vial and the supernatant. iv. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C, depending on the solvent's boiling point). v. Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator. vi. Weigh the vial containing the dried solute.

3. Data Analysis:

i. Mass of the dissolved solid: Subtract the mass of the empty vial from the mass of the vial with the dried solute. ii. Solubility Calculation: Calculate the solubility in grams per 100 mL ( g/100 mL) using the following formula:

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Amino-4-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The core of this guide focuses on the most viable and well-documented synthetic route, starting from 4-methylacetophenone. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and workflow through clear diagrams.

Introduction

This compound is a substituted acetophenone derivative with applications as a building block in the synthesis of various biologically active molecules. Its structure, featuring an amino group and a methyl group on the phenyl ring, allows for diverse functionalization, making it a key component in the development of new chemical entities. The synthesis of this compound is typically achieved through a two-step process involving the nitration of a commercially available starting material, followed by the selective reduction of the introduced nitro group.

Recommended Synthetic Pathway

The most efficient and commonly employed synthetic route for this compound commences with 4-methylacetophenone. This pathway involves two primary transformations:

-

Nitration: The electrophilic aromatic substitution of 4-methylacetophenone to introduce a nitro group at the 3-position, yielding 3-nitro-4-methylacetophenone.

-

Reduction: The selective reduction of the nitro group of 3-nitro-4-methylacetophenone to an amino group, affording the final product, this compound.

This route is favored due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.

Experimental Protocols

The following protocols are based on established and analogous procedures for the nitration of acetophenones and the reduction of aromatic nitro compounds.

Step 1: Synthesis of 3-Nitro-4-methylacetophenone

This procedure details the nitration of 4-methylacetophenone using a mixture of nitric acid and sulfuric acid.

Materials and Reagents:

-

4-Methylacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0°C or below.

-

Slowly add 4-methylacetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The solid precipitate of 3-nitro-4-methylacetophenone is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 2: Synthesis of this compound

This section describes two common methods for the reduction of the nitro group of 3-nitro-4-methylacetophenone.

This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups.[1]

Materials and Reagents:

-

3-Nitro-4-methylacetophenone

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-nitro-4-methylacetophenone in ethanol or a similar solvent in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until a basic pH is achieved. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

This method utilizes hydrogen gas and a palladium on carbon catalyst for a clean reduction.

Materials and Reagents:

-

3-Nitro-4-methylacetophenone

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

Dissolve 3-nitro-4-methylacetophenone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.

-

Further purification can be performed if necessary.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Methylacetophenone | C₉H₁₀O | 134.18 | Colorless liquid or low-melting solid | 22-24 |

| 3-Nitro-4-methylacetophenone | C₉H₉NO₃ | 179.17 | Yellowish solid | 96-98 |

| This compound | C₉H₁₁NO | 149.19 | Solid | 108-111 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, δ) | ~7.6 (d, 1H), ~7.2 (dd, 1H), ~6.7 (d, 1H), ~3.9 (s, 2H, NH₂), ~2.5 (s, 3H, COCH₃), ~2.2 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~198 (C=O), ~145 (C-NH₂), ~135, ~132, ~130, ~120, ~115 (Aromatic C), ~26 (COCH₃), ~17 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1660 (C=O stretch), ~1600, ~1500 (C=C stretch) |

| Mass Spectrum (m/z) | 149 (M⁺) |

Note: The spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of functional group transformations on an aromatic ring. The workflow is designed to control the regioselectivity of the nitration and ensure the specific reduction of the nitro group without affecting the ketone functionality.

Conclusion

The synthesis of this compound from 4-methylacetophenone is a robust and efficient process. The two-step route involving nitration and subsequent reduction provides a reliable method for obtaining this important chemical intermediate. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the successful synthesis and application of this compound in their drug discovery and development endeavors. Careful control of reaction conditions, particularly temperature during nitration, is crucial for achieving high yields and purity.

References

discovery and history of 1-(3-Amino-4-methylphenyl)ethanone

An In-Depth Technical Guide to 1-(3-Amino-4-methylphenyl)ethanone

Published: December 24, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document details its chemical properties, discovery, historical context, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 3'-amino-4'-methylacetophenone, is an aromatic ketone that serves as a versatile building block in organic chemistry. Its structure, featuring an aniline moiety substituted with a methyl and an acetyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Notably, it is recognized as a key intermediate in the production of certain pharmaceuticals. This guide aims to consolidate the available scientific information on this compound, with a focus on its synthesis and historical background.

Chemical Properties and Identification

A summary of the key chemical properties and identifiers for this compound is provided in the table below.

| Property | Value |

| CAS Number | 17071-24-8 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Solid |

| SMILES | CC1=CC=C(C(=O)C)C=C1N |

| InChI | InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 |

| InChIKey | MCQYTLIHRDCHHT-UHFFFAOYSA-N |

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in readily available historical chemical literature, its synthesis logically follows established and well-documented chemical transformations. The likely and most practical route to this compound involves a two-step process: the nitration of 4-methylacetophenone followed by the reduction of the resulting nitro-intermediate.

The foundational reactions for this synthetic pathway, namely the Friedel-Crafts acylation to produce the starting material and subsequent nitration and reduction steps, were well established by the late 19th and early 20th centuries. Key publications from this era, such as those in "Berichte der deutschen chemischen Gesellschaft" and "Journal of the Chemical Society," laid the groundwork for these types of aromatic transformations.

The compound gained more specific attention later as an important intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals. For instance, it is a known starting material in some synthetic routes for the anti-cancer drug Nilotinib.

Synthetic Routes and Experimental Protocols

The most common and industrially relevant synthesis of this compound is a two-step process.

4.1. Step 1: Nitration of 4-Methylacetophenone

The first step involves the electrophilic aromatic substitution of 4-methylacetophenone to introduce a nitro group at the 3-position. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the positions ortho and meta to themselves. Due to steric hindrance from the acetyl group and the ortho,para-directing effect of the methyl group balanced against the meta-directing effect of the acetyl group, the major product of nitration is 1-(3-nitro-4-methylphenyl)ethanone.

Experimental Protocol: Nitration of 4-Methylacetophenone

-

Materials:

-

4-Methylacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-methylacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained at or below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in a separate ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 1-(3-nitro-4-methylphenyl)ethanone.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

4.2. Step 2: Reduction of 1-(3-nitro-4-methylphenyl)ethanone

The second step is the reduction of the nitro group of 1-(3-nitro-4-methylphenyl)ethanone to an amino group to yield the final product. Several methods can be employed for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol: Reduction of 1-(3-nitro-4-methylphenyl)ethanone

-

Materials:

-

1-(3-nitro-4-methylphenyl)ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent

-

-

Procedure using Tin(II) Chloride:

-

Dissolve 1-(3-nitro-4-methylphenyl)ethanone in ethanol or ethyl acetate in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture at reflux for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactants | Product | Typical Yield | Melting Point (°C) |

| 1. Nitration | 4-Methylacetophenone, HNO₃, H₂SO₄ | 1-(3-nitro-4-methylphenyl)ethanone | 70-85% | 89-92 |

| 2. Reduction | 1-(3-nitro-4-methylphenyl)ethanone, SnCl₂·2H₂O, HCl | This compound | 80-95% | 108-111 |

Visualizations

6.1. Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-methylacetophenone.

Caption: Synthetic route to this compound.

6.2. Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for synthesis and purification.

Conclusion

This compound is a valuable chemical intermediate with a straightforward and efficient synthetic pathway rooted in classic aromatic chemistry. This guide provides the essential technical details, including historical context, detailed experimental protocols, and data presentation, to support researchers and professionals in its synthesis and application. The provided visualizations of the synthetic pathway and experimental workflow serve to further clarify the process.

An In-depth Technical Guide to the Potential Reactivity of the Amino Group in 1-(3-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential chemical reactivity of the amino group in 1-(3-Amino-4-methylphenyl)ethanone (CAS No: 17071-24-8). While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its reactivity based on established principles of organic chemistry and data from analogous structures. The guide covers key reactions such as N-acylation, diazotization, and the synthesis of quinoline derivatives, providing representative experimental protocols and expected outcomes. This information is intended to serve as a foundational resource for researchers utilizing this compound as a building block in synthetic and medicinal chemistry.

Introduction

This compound is an aromatic ketone containing a primary amino group, making it a versatile intermediate in organic synthesis. The interplay between the electron-withdrawing acetyl group and the electron-donating amino and methyl groups on the phenyl ring dictates its reactivity. The amino group, in particular, serves as a key functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures with potential applications in drug discovery and materials science. This guide will focus on the principal reactions involving the amino moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed or sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 17071-24-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | Solid | [2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)C)N | [2] |

| InChI Key | MCQYTLIHRDCHHT-UHFFFAOYSA-N | [2] |

Reactivity of the Amino Group

The primary amino group in this compound is a nucleophilic center and can undergo a range of characteristic reactions of aromatic amines.

N-Acylation

N-acylation is a fundamental reaction to form an amide linkage, which is a common motif in pharmaceuticals. This reaction can also serve as a method to protect the amino group during subsequent synthetic steps.

Expected Reaction: The amino group of this compound is expected to react readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative.

N-Acylation of this compound.

Experimental Protocol (Representative)

Synthesis of 1-(3-acetamido-4-methylphenyl)ethanone:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the stirred solution. If using an acyl chloride in a non-basic solvent, add a non-nucleophilic base like triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

| Reactant | Acylating Agent | Solvent | Base | Expected Product |

| This compound | Acetic Anhydride | Pyridine | Pyridine | 1-(3-Acetamido-4-methylphenyl)ethanone |

| This compound | Benzoyl Chloride | Dichloromethane | Triethylamine | 1-(3-Benzamido-4-methylphenyl)ethanone |

Diazotization

Diazotization of the primary aromatic amino group forms a highly versatile diazonium salt intermediate. This intermediate can be subsequently converted into a wide array of functional groups through Sandmeyer and related reactions.

Expected Reaction: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures will yield the corresponding diazonium salt. This salt can then be reacted with various nucleophiles to replace the diazonium group.

Diazotization and subsequent reactions.

Experimental Protocol (Representative)

General procedure for diazotization and substitution:

-

Dissolve this compound (1.0 eq) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

For Sandmeyer-type reactions, add the diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) and heat the mixture to facilitate the substitution.

-

After the reaction is complete (indicated by the cessation of nitrogen gas evolution), cool the mixture and extract the product with an organic solvent.

-

Purify the product by distillation, recrystallization, or column chromatography.

| Reagents for Diazotization | Subsequent Reagent | Expected Product |

| NaNO₂, HCl | CuCl | 1-(3-Chloro-4-methylphenyl)ethanone |

| NaNO₂, HBr | CuBr | 1-(3-Bromo-4-methylphenyl)ethanone |

| NaNO₂, H₂SO₄ | KI | 1-(3-Iodo-4-methylphenyl)ethanone |

| NaNO₂, H₂SO₄ | H₂O, heat | 1-(3-Hydroxy-4-methylphenyl)ethanone |

Quinoline Synthesis

The amino group of this compound makes it a suitable precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of biological activities.[4][5][6] Two classical methods for this transformation are the Skraup and Doebner-von Miller syntheses.

3.3.1. Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[7]

Expected Reaction: The reaction of this compound with glycerol under acidic and oxidizing conditions is expected to yield a substituted quinoline. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation.

Skraup synthesis of a substituted quinoline.

Experimental Protocol (Representative)

-

To a mixture of this compound (1.0 eq) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), cautiously add concentrated sulfuric acid.

-

Add glycerol (3-4 eq) to the mixture.

-

Heat the reaction mixture, often with the addition of a moderator like ferrous sulfate to control the exothermic reaction.[7]

-

After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

-

Cool the mixture and pour it into water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide).

-

Isolate the crude product by steam distillation or extraction with an organic solvent.

-

Purify the substituted quinoline by fractional distillation or chromatography.

3.3.2. Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce quinolines.[8]

Expected Reaction: this compound can be reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline.

Doebner-von Miller synthesis of a quinoline.

Experimental Protocol (Representative)

-

Dissolve this compound (1.0 eq) in a suitable solvent, often with the addition of a strong acid like hydrochloric acid or sulfuric acid.

-

Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone) to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize it with a base.

-

Extract the product with an organic solvent.

-

Purify the resulting quinoline derivative by standard methods.

Potential Biological Activity of Derivatives

Quinolines are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[4][5][6][9] The synthesis of novel quinoline derivatives from this compound could lead to the discovery of new therapeutic agents. The specific substitution pattern on the quinoline ring, originating from the starting aniline, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Further screening of these derivatives against various biological targets would be a promising area of research.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its primary amino group. This guide has outlined the expected chemical behavior of this compound in key transformations such as N-acylation, diazotization, and quinoline synthesis. While specific experimental data for this particular molecule is scarce, the provided representative protocols, based on well-established organic reactions, offer a solid foundation for its use in the synthesis of a diverse range of derivatives. The potential for these derivatives to exhibit interesting biological activities makes this compound a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery.

References

- 1. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(3-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions on 1-(3-Amino-4-methylphenyl)ethanone. Due to a lack of specific experimental literature for this particular molecule, this document leverages established principles of electrophilic aromatic substitution (EAS) to forecast reaction outcomes, including regioselectivity and potential yields. The directing effects of the amino, methyl, and acetyl groups are analyzed to predict the major products of halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This guide also presents adapted experimental protocols from analogous reactions to provide a practical starting point for the synthesis of derivatives of this compound, which may serve as valuable intermediates in drug discovery and development.

Introduction to Electrophilic Aromatic Substitution on this compound

This compound is a polysubstituted aromatic compound featuring a strong activating amino group, a weakly activating methyl group, and a deactivating acetyl group. The regioselectivity of electrophilic aromatic substitution reactions on this substrate is primarily governed by the powerful ortho-, para-directing influence of the amino group.[1][2] The interplay of electronic and steric effects of all three substituents determines the final product distribution.

The amino group (-NH2) is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate.[3] The methyl group (-CH3) is a weak activator, donating electron density via an inductive effect.[3] Conversely, the acetyl group (-COCH3) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself.[2] In a competitive scenario, the strongly activating amino group will dominate the directing effects.[4]

Predicted Regioselectivity of Electrophilic Substitution

The primary sites for electrophilic attack on this compound are the positions ortho and para to the strongly activating amino group. The positions are numbered as follows for clarity:

Workflow for the nitration of this compound.

Predicted Products (after deprotection):

-

Major Products: 1-(3-Amino-2-nitro-4-methylphenyl)ethanone and 1-(3-Amino-6-nitro-4-methylphenyl)ethanone

Table 2: Predicted Quantitative Data for Nitration

| Electrophile | Reagents | Predicted Major Product(s) | Predicted Yield Range (overall) |

| NO2+ | 1. Acetic anhydride2. HNO3/H2SO43. H3O+ | 1-(3-Amino-2-nitro-4-methylphenyl)ethanone, 1-(3-Amino-6-nitro-4-methylphenyl)ethanone | 50-70% |

Experimental Protocol (Adapted from the nitration of acetanilide):

-

Protection: React this compound with acetic anhydride to form 1-(3-Acetamido-4-methylphenyl)ethanone.

-